molecular formula C2H5N3S2 B7724332 CID 10933

CID 10933

Cat. No. B7724332
M. Wt: 135.22 g/mol
InChI Key: JIRRNZWTWJGJCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 10933 is a useful research compound. Its molecular formula is C2H5N3S2 and its molecular weight is 135.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 10933 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 10933 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Protein Function Control in Cells : CID (Chemically Induced Dimerization) is used for reversible and spatiotemporal control of protein function in cells. It offers a tool to study biological processes with precision, particularly in signal transductions, membrane, and protein trafficking (Voss, Klewer, & Wu, 2015).

  • Gene Regulation and Editing : Engineered PROTAC-CID (proteolysis-targeting chimera-based scalable CID) systems are used for mammalian inducible gene regulation and editing. They offer fine-tuning of gene expression and transient genome manipulation (Ma et al., 2023).

  • Kinetochore Formation and Cell-Cycle Progression : Research on Drosophila CID shows its role in kinetochore formation, cell-cycle progression, and interactions with heterochromatin. This is crucial for understanding centromere function and chromosomal movement (Blower & Karpen, 2001).

  • Resolving Cell Biology Problems : CID techniques are applied to solve complex problems in cell biology. They are especially valuable in studying lipid second messengers and small GTPases, aiding in the understanding of cellular signaling processes (DeRose, Miyamoto, & Inoue, 2013).

  • Reversible Protein Localization in Cells : CID is used for reversible control of protein localization in living cells. This application is crucial for studying dynamic biological processes like cell signaling networks (Aonbangkhen et al., 2018).

  • Water Use Efficiency and Productivity in Agriculture : CID, in the form of carbon isotope discrimination, is applied to improve water use efficiency and productivity in agricultural practices like barley cultivation (Anyia et al., 2007).

  • In Mass Spectrometry for Fragmentation of Ions : CID is widely used in mass spectrometry for the fragmentation of ion species, helping in structure elucidation and mixture analysis in various scientific fields (Yost & Enke, 1978).

  • Studying Membrane Protein Assemblies : Infrared laser activation, a form of CID, is applied to study soluble and membrane protein assemblies in mass spectrometry. This method is effective in studying complex macromolecular structures (Mikhailov et al., 2016).

properties

IUPAC Name

N-[amino(sulfanyl)methylidene]carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N3S2/c3-1(6)5-2(4)7/h(H5,3,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRRNZWTWJGJCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(=N)S)(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=NC(=N)S)(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 10933

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.